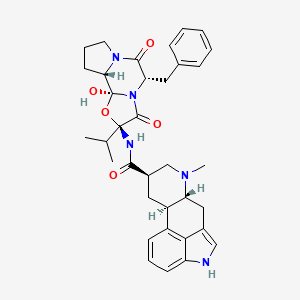
Acidihydroergocristine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acidihydroergocristine is an epimer of 9,10-Dihydroergocristine Methanesulfonate and an impurity of dihydroergocristine, a semi-synthetic drug often used for age-related cognitive impairment . It belongs to the class of ergot alkaloids, which are known for their significant effects on the central nervous system due to their structural similarity to neurotransmitters .
Análisis De Reacciones Químicas
Acidihydroergocristine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated species.
Reduction: The compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Acidihydroergocristine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of Acidihydroergocristine involves its interaction with various molecular targets. It acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist activity at dopaminergic and adrenergic receptors . In studies related to Alzheimer’s disease, it has been shown to inhibit γ-secretase, thereby reducing the production of amyloid-β peptides .
Comparación Con Compuestos Similares
Acidihydroergocristine is similar to other ergot alkaloids such as:
Dihydroergocryptine: Used as an antiparkinson agent, it differs in the position of a single methyl group.
Dihydroergocornine: Another ergot alkaloid with similar pharmacological properties.
Ergoloid Mesylates: A mixture of ergot alkaloids used for cognitive impairment. The uniqueness of this compound lies in its specific epimeric form, which may result in distinct pharmacological effects and applications.
Propiedades
Fórmula molecular |
C35H41N5O5 |
|---|---|
Peso molecular |
611.7 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34+,35+/m1/s1 |
Clave InChI |
DEQITUUQPICUMR-ZGKFJBGBSA-N |
SMILES isomérico |
CC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
SMILES canónico |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


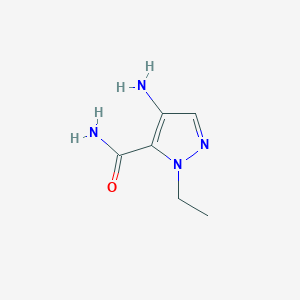
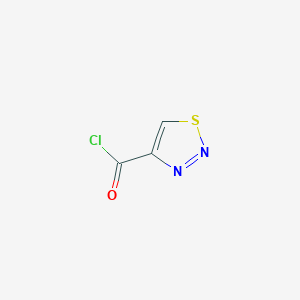
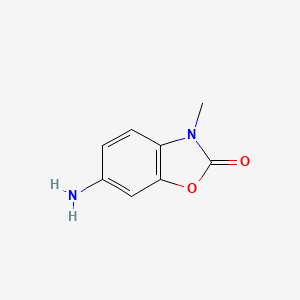
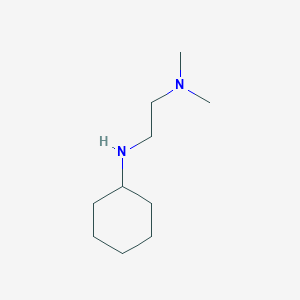
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)
![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)
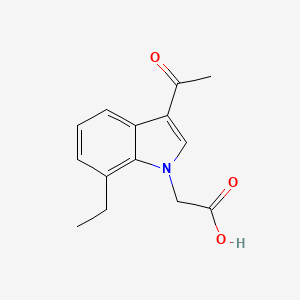
![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)
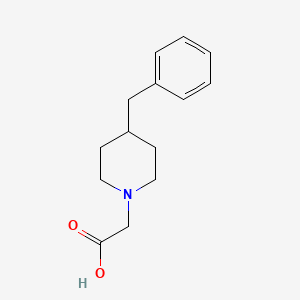
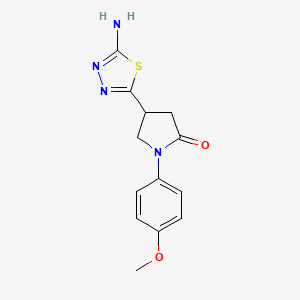
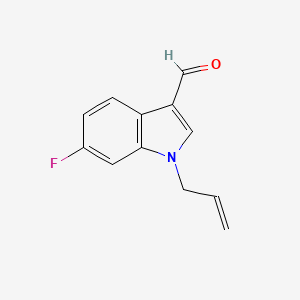
![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

